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Compound of Interest

Compound Name: Propylheptyl caprylate

CAS No.: 868839-23-0

Cat. No.: B8536097

Get Quote

2-Propylheptyl octanoate (CAS RN: 868839-23-0) is the ester formed from the reaction of 2-

propylheptanol and octanoic acid.[1] Its unique branched alkyl chain structure imparts specific

physicochemical properties, such as a low freezing point, good thermal stability, and a distinct

sensory profile, making it a versatile ingredient in cosmetics and potentially in pharmaceutical

formulations.[1] Unlike its linear isomers, the branching in the alcohol moiety introduces steric

hindrance that can influence its reactivity, viscosity, and solvent characteristics. This guide will

explore these properties in detail, providing a foundational understanding for its application in

research and development.

Physicochemical Properties: A Quantitative
Overview
Precise experimental data for some physical properties of 2-propylheptyl octanoate are not

readily available in the public domain. However, computational models and data from

analogous compounds provide reliable estimates.

Table 1: Key Physicochemical Properties of 2-Propylheptyl Octanoate
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Property
Value
(Predicted/Experimental)

Source

Molecular Formula C₁₈H₃₆O₂ [2][3]

Molecular Weight 284.48 g/mol [2][3]

Appearance Colorless to pale yellow liquid [1]

Odor Characteristic [1]

Boiling Point Not experimentally determined [4]

Melting Point Not experimentally determined [4]

Density Not experimentally determined [4]

Solubility
Insoluble in water; soluble in

organic solvents
[1]

logP (Octanol/Water) 9 (Predicted) [5]

Note: The lack of extensive experimental data underscores the need for empirical validation for

critical applications.

Synthesis of 2-Propylheptyl Octanoate via Fischer
Esterification
The most common and industrially scalable method for synthesizing 2-propylheptyl octanoate

is the Fischer esterification of 2-propylheptanol with octanoic acid, using an acid catalyst.[6][7]

This reversible reaction is driven to completion by removing the water byproduct, often through

azeotropic distillation.[6]

Reaction Mechanism and Rationale
The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution

steps. The acid catalyst protonates the carbonyl oxygen of octanoic acid, enhancing its

electrophilicity. The nucleophilic oxygen of 2-propylheptanol then attacks the carbonyl carbon,

leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a
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water molecule yield the ester. The use of an excess of one reactant or the removal of water

shifts the equilibrium towards the product side, maximizing the yield.[6][7]

Step-by-Step Laboratory Synthesis Protocol
Materials:

Octanoic acid (1.0 eq)

2-Propylheptanol (1.5 eq)

Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mol%)

Toluene (as a solvent for azeotropic water removal)

5% Sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic

stirrer, separatory funnel, rotary evaporator.

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add octanoic

acid, 2-propylheptanol, and toluene.

Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the

reaction mixture while stirring.

Reflux and Water Removal: Assemble the flask with a Dean-Stark apparatus and a reflux

condenser. Heat the mixture to reflux. The water formed during the reaction will be collected

in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water

is collected.[8]
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Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a

separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize

the acid catalyst and any unreacted octanoic acid) and brine.[8]

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification: The crude 2-propylheptyl octanoate can be purified by vacuum distillation to

obtain the final product of high purity.
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Caption: Workflow for the synthesis of 2-propylheptyl octanoate.

Analytical Characterization: Spectroscopic and
Chromatographic Profiles
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for 2-propylheptyl octanoate are not readily available, its ¹H and ¹³C

NMR spectra can be reliably predicted based on established chemical shift principles and data

from analogous esters.[9][10][11]

Predicted ¹H NMR Spectrum (CDCl₃):

~4.0 ppm (d, 2H): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂-).

The doublet arises from coupling with the adjacent methine proton.
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~2.3 ppm (t, 2H): Protons on the methylene group alpha to the carbonyl group (-C(=O)-

CH₂-).

~1.6 ppm (m, 1H): Methine proton on the branched carbon of the alcohol moiety (-CH-).

~1.2-1.4 ppm (m, 22H): Overlapping signals from the numerous methylene groups in the

octanoate and 2-propylheptyl chains.

~0.9 ppm (t, 9H): Overlapping signals from the three terminal methyl groups (-CH₃).

Predicted ¹³C NMR Spectrum (CDCl₃):

~174 ppm: Carbonyl carbon (-C=O).

~68 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).

~38 ppm: Methine carbon of the 2-propylheptyl group.

~34 ppm: Methylene carbon alpha to the carbonyl group.

~22-32 ppm: Various methylene carbons in the alkyl chains.

~14 ppm: Terminal methyl carbons.

Infrared (IR) Spectroscopy
The IR spectrum of 2-propylheptyl octanoate is expected to show characteristic absorption

bands for an aliphatic ester.[12][13][14]

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity

2950-2850 C-H stretch (alkane) Strong

1750-1735 C=O stretch (ester carbonyl) Strong

1470-1450 C-H bend (alkane) Medium

1300-1000 C-O stretch (ester) Strong
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Mass Spectrometry (MS)
Under electron ionization (EI), 2-propylheptyl octanoate is expected to undergo characteristic

fragmentation patterns, including McLafferty rearrangement and alpha-cleavage.[15][16][17]

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z 284, though it may be of low intensity.

McLafferty Rearrangement: A prominent peak resulting from the rearrangement of the

octanoate chain.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to acylium

ions and fragments from the alcohol moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for the separation and identification of 2-propylheptyl octanoate

in complex mixtures.[18]

Hypothetical GC-MS Protocol:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: 250 °C.

Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature

(e.g., 280 °C) to ensure elution.

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
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Caption: General workflow for GC-MS analysis.
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Applications in Drug Development: A Prospective
Outlook
While 2-propylheptyl octanoate is well-established in the cosmetics industry as an emollient, its

properties suggest potential applications in drug development, particularly in topical and

transdermal delivery systems.[1][5]

Vehicle for Lipophilic Drugs: Its non-polar, oily nature makes it a suitable solvent and vehicle

for lipophilic active pharmaceutical ingredients (APIs) that have poor water solubility.[19]

Permeation Enhancer: As an ester, it may act as a permeation enhancer, facilitating the

transport of APIs across the stratum corneum. The branched structure could disrupt the lipid

lamellae of the skin more effectively than linear esters.

Emulsion Stabilizer: Its emulsifying properties could be beneficial in the formulation of

creams and lotions, ensuring a stable and homogenous distribution of the API.[1]

Non-irritating and Safe Profile: The Cosmetic Ingredient Review (CIR) Expert Panel has

concluded that alkyl esters, including propylheptyl caprylate, are safe for use in cosmetics

when formulated to be non-irritating, suggesting a favorable preliminary safety profile for

topical pharmaceutical applications.[2]

Further research is required to fully elucidate its potential in drug delivery, including studies on

drug solubility, skin permeation kinetics, and formulation stability.

Safety and Toxicology
The available toxicological data for 2-propylheptyl octanoate is limited. However, it is

considered to be of low acute toxicity via oral and dermal routes and is not a skin sensitizer.[5]

It is also not considered to be mutagenic or genotoxic.[5] For comprehensive safety

assessment in pharmaceutical applications, further studies on chronic toxicity, reproductive

toxicity, and metabolism would be necessary.

Conclusion
2-Propylheptyl octanoate is a branched-chain ester with a unique set of physicochemical

properties that make it a valuable compound in various applications. While its use in cosmetics
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is well-documented, its potential in drug development as a vehicle for lipophilic drugs and a

permeation enhancer warrants further investigation. This guide provides a comprehensive

overview of its synthesis, characterization, and potential applications, serving as a valuable

resource for researchers and scientists in the field. The development of a more complete

experimental dataset for its physical and toxicological properties will be crucial for its broader

adoption in pharmaceutical formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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